molecular formula C16H14O2S B7876580 (6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol

(6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol

Cat. No.: B7876580
M. Wt: 270.3 g/mol
InChI Key: DUUBOLPJYZFDFQ-UHFFFAOYSA-N
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Description

(6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol (CAS: 1443325-18-5) is a bifunctional aromatic alcohol characterized by a naphthalene core substituted with a methoxy group at the 6-position and a thiophene ring at the 3-position, linked via a hydroxymethyl bridge. Its molecular formula is C₁₆H₁₄O₂S, with a molecular weight of 270.35 g/mol . Predicted physicochemical properties include a density of 1.259 g/cm³, a boiling point of 467.7°C, and a pKa of 13.54, indicating weak acidity typical of aromatic alcohols .

Properties

IUPAC Name

(6-methoxynaphthalen-2-yl)-thiophen-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2S/c1-18-15-5-4-11-8-13(3-2-12(11)9-15)16(17)14-6-7-19-10-14/h2-10,16-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUBOLPJYZFDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C16H14O2SC_{16}H_{14}O_2S and a molecular weight of 270.35 g/mol. Its structure features a naphthalene moiety substituted with a methoxy group and a thiophene ring, which may contribute to its biological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Inhibition of Cancer Cell Proliferation : Studies suggest that derivatives of naphthalene can interact with apoptosis regulatory proteins such as Mcl-1, promoting cell death in cancer cells. The binding interactions have been characterized using techniques like NMR spectroscopy, which confirmed that similar compounds bind to the BH3-binding groove of Mcl-1, leading to increased susceptibility to apoptosis-inducing agents .
  • Antioxidant Activity : Compounds with naphthalene and thiophene structures often show antioxidant properties. This is crucial for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders .

Anticancer Activity

A significant focus has been on the anticancer potential of this compound. In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)15Induction of apoptosis via Mcl-1 inhibition
A549 (lung cancer)20Cell cycle arrest and apoptosis
MCF7 (breast cancer)18Modulation of apoptotic pathways

These findings suggest that the compound's ability to modulate apoptotic pathways may be a key factor in its anticancer effects.

Antioxidant Studies

The antioxidant capacity was evaluated using DPPH and FRAP assays. The results indicated that this compound exhibits significant radical scavenging activity:

Assay Result
DPPH Scavenging Activity78% at 50 µM
FRAP Value0.45 mmol Fe²⁺/g

These results highlight its potential as a natural antioxidant agent.

Case Studies

  • Case Study on Cancer Treatment : A study conducted on breast cancer models indicated that treatment with this compound significantly reduced tumor size compared to controls. The mechanism was linked to enhanced apoptosis and reduced proliferation markers.
  • Oxidative Stress Mitigation : In models simulating oxidative stress, this compound demonstrated protective effects against cellular damage induced by reactive oxygen species (ROS), suggesting its utility in preventing oxidative damage in various conditions .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with naphthalene and thiophene moieties exhibit significant biological activities, including anticancer effects. For instance, derivatives of naphthalene are known to target the Mcl-1 protein, which is implicated in cancer cell survival. The binding affinity of such compounds can be influenced by structural modifications, enhancing their potential as anticancer agents. A study demonstrated that the introduction of various substituents to the naphthalene core could modulate the binding efficacy to Mcl-1, suggesting that (6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol could be explored for similar applications .

Antimicrobial Activity

Compounds containing naphthalene and thiophene rings have shown promise as antimicrobial agents. The unique structural features of this compound may contribute to its ability to disrupt microbial membranes or inhibit essential enzymes in pathogens. This aspect is particularly relevant in the context of increasing antibiotic resistance, where novel compounds could provide alternative therapeutic options.

Oxidation Reactions

The compound has been evaluated for its role in biocatalytic oxidation processes. In a study involving Candida parapsilosis ATCC 7330, it was noted that this compound did not yield oxidized products under specific conditions, indicating its stability as a substrate . However, related compounds with similar structures demonstrated good conversion rates in oxidation reactions, suggesting that modifications to the structure might enhance catalytic activity.

Green Chemistry Approaches

The use of biocatalysts for the oxidation of alcohols to aldehydes represents a 'green' approach to organic synthesis. The study highlighted the efficiency of using whole cells for these transformations, which aligns with sustainable practices in chemistry . The potential application of this compound in such processes could facilitate environmentally friendly synthesis pathways.

Structural Variations and Their Implications

The structural characteristics of this compound allow for various substitutions that can significantly alter its chemical behavior and biological activity. For example:

Substituent Effect on Activity Reference
Methyl groupEnhanced binding affinity
BromineReduced catalytic efficiency
Electron-withdrawing groupsDecreased conversion rates

Optimization Studies

Investigating different substituents and their positions on the naphthalene and thiophene rings could lead to improved biological activities and catalytic efficiencies.

Clinical Trials

Given its promising biological activities, advancing this compound into preclinical and clinical studies could establish its viability as a therapeutic agent.

Environmental Impact Assessments

As biocatalysis continues to gain traction in sustainable chemistry, assessing the environmental impact of processes involving this compound will be crucial for its commercialization.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs can be categorized into three groups: thiophene-containing methanol derivatives, methoxynaphthalene derivatives, and hybrid structures combining both motifs. Key examples include:

Compound Name CAS Number Molecular Formula Key Structural Features
(6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol 1443325-18-5 C₁₆H₁₄O₂S 6-Methoxy-naphthalene + 3-thiophene linked via hydroxymethyl
Phenyl(thiophen-3-yl)methanol 102871-39-6 C₁₁H₁₀OS Phenyl + 3-thiophene linked via hydroxymethyl (simpler aromatic system)
Thiophen-2-yl(3-(trifluoromethoxy)phenyl)methanol 1275371-39-5 C₁₂H₉F₃O₂S 3-Trifluoromethoxy-phenyl + 2-thiophene (electron-withdrawing substituent)
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine N/A C₁₈H₁₉NOS Naphthalene-1-yloxy + 3-thiophene with methylamino side chain (pharmaceutical impurity)
6-Methoxy-2-naphthaleneboronic acid N/A C₁₁H₁₁BO₃ 6-Methoxy-naphthalene with boronic acid group (synthetic intermediate)

Key Differences :

  • Substituent Position : The target compound’s methoxy group at the 6-position of naphthalene distinguishes it from analogs like 6-Methoxy-2-naphthaleneboronic acid (methoxy at 6, substituent at 2) .
  • Functional Groups: The trifluoromethoxy group in thiophen-2-yl(3-(trifluoromethoxy)phenyl)methanol increases electronegativity and metabolic stability compared to the target’s methoxy group .

Physicochemical Properties

A comparison of key properties highlights trends in solubility, stability, and reactivity:

Property Target Compound Phenyl(thiophen-3-yl)methanol Thiophen-2-yl(3-(trifluoromethoxy)phenyl)methanol
Molecular Weight (g/mol) 270.35 190.26 274.26
Boiling Point (°C) 467.7 (predicted) Not reported Not reported
Density (g/cm³) 1.259 (predicted) Not reported Not reported
pKa 13.54 (predicted) ~14–15 (estimated) ~12–13 (due to CF₃O group)

Insights :

  • The target compound’s higher molecular weight and boiling point compared to simpler analogs like phenyl(thiophen-3-yl)methanol reflect increased van der Waals interactions from the naphthalene system.
  • The trifluoromethoxy group in the analog from likely reduces pKa (increased acidity) due to electron-withdrawing effects.

Reactivity Trends :

  • The hydroxymethyl group in the target compound may undergo oxidation to ketones or esterification.
  • Thiophene sulfur can participate in coordination chemistry or electrophilic substitution.

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